Nezukone

Vue d'ensemble

Description

Le Nezukone est un composé de tropone isolé du bois de Thuja standishii Carr, un arbre endémique du Japon. Ce composé est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Nezukone peut être synthétisé selon plusieurs méthodes. Une méthode notable implique le couplage promu par le fer carbonyle entre l'α,α,α′,α′-tétrabromoacétone et le 3-isopropylfurane . Une autre méthode implique une synthèse en sept étapes à partir du Δ3-trinorcarène, qui comprend la formation d'un isomère bicyclique, l'isomérisation promue par une base et un traitement acide pour produire le produit naturel .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : Le Nezukone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, l'hydrogénation catalytique de la semicarbazone de this compound avec le catalyseur d'Adams entraîne l'absorption de trois moles d'hydrogène pour donner un composé hexahydro incolore .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent le fer carbonyle, l'α,α,α′,α′-tétrabromoacétone et le 3-isopropylfurane . Les conditions de réaction impliquent souvent l'isomérisation promue par une base et le traitement acide .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers composés hydrogénés et isomérisés, tels que le composé hexahydro mentionné ci-dessus .

Applications De Recherche Scientifique

Synthesis Techniques

- Bromination/Elimination : Utilizes β-isopropyl substituted cycloheptanone to create nezukone.

- Cyclization Reactions : Employs reagents like TiCl4 to facilitate the formation of the seven-membered ring .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Recent studies have reported significant antitumor properties of this compound, with an IC50 value of 43 nM against KB cancer cells . This highlights its potential as a lead compound in cancer therapy.

Antiviral and Antifungal Properties

This compound has also shown antiviral and antifungal activities, suggesting its utility in developing treatments for infectious diseases .

Applications in Organic Synthesis

This compound's structure allows it to serve as an important intermediate in organic synthesis, particularly in the synthesis of other natural products.

Synthetic Intermediates

- This compound can be transformed into various derivatives that exhibit biological activity.

- Its unique structure facilitates the development of complex molecules through biomimetic synthesis approaches .

Total Synthesis of Natural Products

A notable application of this compound is in the total synthesis of biologically relevant natural products. For instance, its role as an intermediate in synthesizing diketopiperazines has been explored, leveraging its reactivity to create complex scaffolds .

Research on Tropones

Research indicates that tropones, including this compound, are under investigation for their potential pharmacological applications. The synthesis and modification of these compounds are crucial for developing new therapeutic agents .

Data Tables

Mécanisme D'action

The mechanism of action of nezukone involves its interaction with various molecular targets and pathways. For example, this compound is a derivative of hinokitiol, which can restore iron transport. this compound itself cannot bind or transport iron . This difference in mechanism highlights the unique properties of this compound compared to its parent compound.

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au nezukone comprennent d'autres dérivés de la tropone tels que l'hinokitiol et ses divers isomères .

Unicité : Le this compound est unique en raison de sa structure et de ses propriétés spécifiques, qui le différencient des autres dérivés de la tropone. Son incapacité à se lier ou à transporter le fer, contrairement à l'hinokitiol, est une distinction notable .

Activité Biologique

Nezukone, a naturally occurring tropone, has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by various studies and findings.

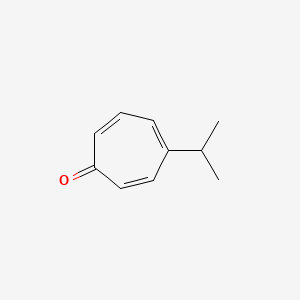

Chemical Structure and Synthesis

This compound is classified as a tropone, characterized by a seven-membered ring structure containing a carbonyl group. The synthesis of this compound has been achieved through various methods, including biomimetic synthesis and cyclization reactions. For instance, Nakatsuka's research detailed a method involving the cyclization of β-isopropyl substituted cycloheptanone using TiCl₄ as a catalyst, leading to the formation of this compound with significant yields .

Biological Activities

This compound exhibits a range of biological activities that are of considerable interest in medicinal chemistry. The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics. The mechanism involves disruption of bacterial cell membranes .

- Antifungal Properties : Research conducted by Morita et al. reported that this compound and related compounds inhibit the growth of specific plant pathogenic fungi, providing insights into its agricultural applications .

- Cytotoxic Effects : In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways, which could be pivotal for developing novel cancer therapies .

Research Implications

The diverse biological activities of this compound present significant implications for pharmaceutical research and development:

- Drug Development : The antibacterial and antifungal properties make this compound a candidate for developing new antimicrobial agents.

- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential applications in oncology, possibly leading to new treatment strategies.

- Agricultural Applications : The antifungal activity indicates that this compound could be utilized in crop protection against fungal pathogens.

Propriétés

IUPAC Name |

4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPWMAJDSLSRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.